molecular formula C11H12BrN B8613386 1-(4-Bromobenzyl)-2,5-dihydro-1H-pyrrole

1-(4-Bromobenzyl)-2,5-dihydro-1H-pyrrole

Cat. No. B8613386
M. Wt: 238.12 g/mol
InChI Key: QMXFBLJFIFGUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromobenzyl)-2,5-dihydro-1H-pyrrole is a useful research compound. Its molecular formula is C11H12BrN and its molecular weight is 238.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromobenzyl)-2,5-dihydro-1H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromobenzyl)-2,5-dihydro-1H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Bromobenzyl)-2,5-dihydro-1H-pyrrole

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-2,5-dihydropyrrole

InChI

InChI=1S/C11H12BrN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-6H,7-9H2

InChI Key

QMXFBLJFIFGUNK-UHFFFAOYSA-N

Canonical SMILES

C1C=CCN1CC2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (0.135 ml, 0.958 mmol) and 60 μl (0.760 mmol) of methanesulphonyl chloride were added to a solution of 70.5 mg (0.377 mmol) of 4-bromobenzylalcohol in dichloromethane (2 ml) under ice cooling, and the mixture was stirred for 1.5 hr. The reaction solution was diluted with 10 ml of ethyl acetate, and the diluted solution was washed with an 8% aqueous sodium hydrogencarbonate solution. The aqueous layer was extracted twice with 3 ml of ethyl acetate. The organic layers were combined, were washed with 25% brine, and were dried over anhydrous sodium sulfate, followed by filtration. The filtrate was concentrated under the reduced pressure. The residue was dissolved in 1.8 ml of N,N-dimethylformamide, 87 μl of 2,5-dihydro-1H-pyrrole (70% purity, 0.793 mmol) was added to the solution, and the mixture was stirred at 80° C. for 3 hr. The reaction solution was diluted with 10 ml of ethyl acetate, and the diluted solution was washed thrice with 5 ml of water. The aqueous layer was extracted twice with 5 ml of ethyl acetate. The organic layers were combined, were washed with 25% brine, and were dried over anhydrous sodium sulfate, followed by filtration. The filtrate was concentrated under the reduced pressure, and the residue was purified by preparative thin-layer chromatography (chloroform:methanol=18:1) to give 63.8 mg (yield 71%) of the title compound.
Quantity
0.135 mL
Type
reactant
Reaction Step One
Quantity
60 μL
Type
reactant
Reaction Step One
Quantity
70.5 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
87 μL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
71%

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